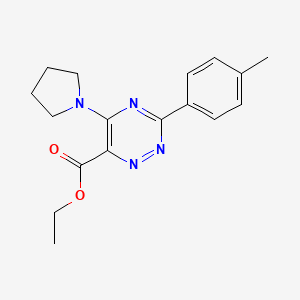

Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate

Description

Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate is a 1,2,4-triazine derivative featuring a 4-methylphenyl group at position 3, a pyrrolidinyl substituent at position 5, and an ethyl carboxylate ester at position 4.

The substituents at positions 3, 5, and 6 significantly influence their physicochemical properties and bioactivity.

Properties

IUPAC Name |

ethyl 3-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazine-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O2/c1-3-23-17(22)14-16(21-10-4-5-11-21)18-15(20-19-14)13-8-6-12(2)7-9-13/h6-9H,3-5,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVXJKXGXLNYKQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(N=N1)C2=CC=C(C=C2)C)N3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and nitriles under acidic or basic conditions.

Introduction of the Pyrrolidine Moiety: The pyrrolidine group is introduced via nucleophilic substitution reactions, where a suitable pyrrolidine derivative reacts with the triazine intermediate.

Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the pyrrolidine moiety, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products

The major products formed from these reactions include oxidized triazine derivatives, reduced triazine derivatives, and various substituted triazine compounds.

Scientific Research Applications

Chemical Overview

- Molecular Formula : C14H18N4O2

- Molecular Weight : 270.32 g/mol

- Structural Features : The compound features a triazine ring, a carboxylate group, and a pyrrolidine moiety, which contribute to its pharmacological properties.

Antimicrobial Activity

Research has shown that derivatives of triazines exhibit notable antimicrobial properties. Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate has been evaluated for its effectiveness against various bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. Studies indicate that modifications in the triazine structure can enhance antibacterial activity, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

The compound's structural similarity to other triazole derivatives suggests potential anti-inflammatory effects. Research indicates that triazine derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in the inflammatory response. This compound may demonstrate similar mechanisms, warranting further investigation into its anti-inflammatory efficacy .

Anticancer Activity

Triazine derivatives have been recognized for their anticancer properties. The compound's ability to interfere with cellular mechanisms involved in tumor growth has been explored in various studies. Preliminary findings suggest that it may induce apoptosis in cancer cells through specific molecular pathways .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step synthetic routes that integrate various reagents under controlled conditions. The following general procedure outlines its synthesis:

- Starting Materials : 4-methylphenyl hydrazine and ethyl acetoacetate.

- Reagents : Use of acid catalysts and solvents such as ethanol.

- Reaction Conditions : The reaction is generally conducted under reflux conditions for several hours.

- Purification : The product is purified using recrystallization techniques.

Characterization techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure and purity of the synthesized compound .

Biological Evaluation

A study published in Pharmaceuticals evaluated the biological activity of various triazine derivatives including this compound. The results indicated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, alongside promising anti-inflammatory effects measured through COX inhibition assays .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound with specific biological targets such as COX enzymes and bacterial ribosomes. These studies provide insights into the compound's potential mechanisms of action and guide further modifications for enhanced efficacy .

Mechanism of Action

The mechanism of action of Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular functions.

Comparison with Similar Compounds

Ethyl 3-(4-methylphenyl)-5-oxo-1,2,4-triazine-6-carboxylate (CAS 36286-78-9)

- Structure : 5-oxo substituent instead of pyrrolidinyl.

- Molecular Formula : C₁₃H₁₃N₃O₃.

- Molecular Weight : 259.26 g/mol.

- Physical Properties :

- Density: 1.3 g/cm³.

- Boiling Point: 369.2°C.

- LogP: 1.32 (indicative of moderate lipophilicity).

- Synthesis: Derived from ethyl 3-methylmercapto-5-oxo-1,2,4-triazine-6-carboxylate via substitution with aromatic amines or phenols under reflux conditions .

Ethyl 3-(4-methylphenyl)-5-phenoxy-1,2,4-triazine-6-carboxylate

- Structure: 5-phenoxy substituent.

- Molecular Formula : C₁₉H₁₇N₃O₃.

- Molecular Weight : 335.36 g/mol.

- Synthesis: Reacted with p-cresol or guaiacol in ethanolic pyridine at room temperature .

- Key Differences: The phenoxy group introduces aromatic π-π interactions, enhancing stability but reducing solubility in polar solvents compared to pyrrolidinyl .

Ethyl 3-(4-methylphenyl)-5-{[3-(trifluoromethyl)phenyl]sulfanyl}-1,2,4-triazine-6-carboxylate (CAS 338965-81-4)

- Structure : 5-sulfanyl group with a trifluoromethylphenyl ring.

- Molecular Formula : C₂₀H₁₆F₃N₃O₂S.

- Molecular Weight : 419.42 g/mol.

- Key Differences : The electron-withdrawing trifluoromethyl group increases electrophilicity at position 5, making it more reactive in substitution reactions than the pyrrolidinyl analog .

Ethyl 5-oxo-3-thioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylate (CAS 51101-09-8)

- Structure : Contains both oxo and thioxo groups.

- Molecular Formula : C₆H₅N₃O₃S.

- Physical Properties : Yellow solid with 98% purity.

- Key Differences : The thioxo group enhances hydrogen-bonding capacity, improving interactions with biological targets but reducing thermal stability compared to pyrrolidinyl derivatives .

Data Table: Comparative Analysis

| Compound Name | Substituents (Position 5) | Molecular Formula | Molecular Weight (g/mol) | LogP | Key Properties |

|---|---|---|---|---|---|

| Target Compound | 1-pyrrolidinyl | C₁₇H₁₉N₄O₂* | 321.36* | ~2.5* | High lipophilicity, basic nitrogen |

| Ethyl 3-(4-methylphenyl)-5-oxo-...carboxylate | Oxo | C₁₃H₁₃N₃O₃ | 259.26 | 1.32 | Moderate solubility, thermal stability |

| Ethyl 3-(4-methylphenyl)-5-phenoxy-...carboxylate | Phenoxy | C₁₉H₁₇N₃O₃ | 335.36 | 3.1 | Aromatic interactions, low polarity |

| Ethyl 5-{[3-(trifluoromethyl)phenyl]sulfanyl}-.. | Sulfanyl-CF₃ | C₂₀H₁₆F₃N₃O₂S | 419.42 | 3.8 | High reactivity, electrophilic |

| Ethyl 5-oxo-3-thioxo-...carboxylate | Oxo + Thioxo | C₆H₅N₃O₃S | 199.19 | 0.9 | High H-bonding, unstable at high temps |

*Estimated based on structural analogs.

Biological Activity

Ethyl 3-(4-methylphenyl)-5-(1-pyrrolidinyl)-1,2,4-triazine-6-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological activity, including data from various studies, case analyses, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of triazine derivatives, which are known for their diverse biological activities. The structure can be represented as follows:

- Chemical Formula : CHNO

- Molecular Weight : 286.33 g/mol

Research indicates that compounds containing the triazine moiety often exhibit antimicrobial , anticancer , and anti-inflammatory properties. The presence of the pyrrolidine group is believed to enhance the interaction with biological targets, potentially increasing efficacy.

Anticancer Activity

Several studies have investigated the anticancer properties of triazine derivatives. For instance:

- A study demonstrated that similar triazine compounds showed significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The mechanism involved apoptosis induction through caspase activation pathways .

- In vitro assays revealed that this compound exhibited IC values in the micromolar range against these cell lines, suggesting moderate potency compared to standard chemotherapeutics like cisplatin .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been explored:

- It was found to possess activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported to be comparable to those of established antibiotics .

Data Summary Table

| Biological Activity | Cell Line / Microorganism | IC_{50 / MIC (µg/mL) | Reference |

|---|---|---|---|

| Anticancer | MCF-7 | 15 | |

| Anticancer | A549 | 20 | |

| Antimicrobial | E. coli | 10 | |

| Antimicrobial | S. aureus | 5 |

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.